1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 847335-95-9
VCID: VC4963928
InChI: InChI=1S/C19H19ClN4O3S/c1-27-11-5-10-23-13-24(28(25,26)15-7-4-6-14(20)12-15)19-18(23)21-16-8-2-3-9-17(16)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3
SMILES: COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C19H19ClN4O3S
Molecular Weight: 418.9

1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

CAS No.: 847335-95-9

Cat. No.: VC4963928

Molecular Formula: C19H19ClN4O3S

Molecular Weight: 418.9

* For research use only. Not for human or veterinary use.

1-((3-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline - 847335-95-9

Specification

CAS No. 847335-95-9
Molecular Formula C19H19ClN4O3S
Molecular Weight 418.9
IUPAC Name 3-(3-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline
Standard InChI InChI=1S/C19H19ClN4O3S/c1-27-11-5-10-23-13-24(28(25,26)15-7-4-6-14(20)12-15)19-18(23)21-16-8-2-3-9-17(16)22-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Standard InChI Key BMQJMEFVJBTLMX-UHFFFAOYSA-N
SMILES COCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl

Introduction

Structural Characteristics and Electronic Configuration

The core imidazo[4,5-b]quinoxaline system consists of a fused bicyclic structure with nitrogen atoms at positions 1, 4, 5, and 8. The 3-chlorophenylsulfonyl group at position 1 introduces strong electron-withdrawing characteristics due to the sulfonyl moiety (-SO₂-) and the para-chloro substitution, which enhances electrophilicity at the quinoxaline ring . The 3-methoxypropyl side chain at position 3 contributes steric bulk and moderate electron-donating effects through its ether oxygen, creating a polarized electronic environment that may influence binding interactions with biological targets .

Key structural features include:

  • Planar quinoxaline core: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .

  • Sulfonyl group: Enhances solubility and provides hydrogen-bond acceptor sites .

  • Methoxypropyl chain: Introduces conformational flexibility, potentially improving membrane permeability .

Synthetic Pathways and Optimization Strategies

Formation of the Imidazo[4,5-b]quinoxaline Core

The synthesis begins with 2,3-diaminoquinoxaline derivatives, which undergo cyclocondensation with α-ketocarboxylic acids or their equivalents to form the imidazo[4,5-b]quinoxaline scaffold . For example, reaction with glyoxylic acid yields the unsubstituted core, while substituted analogs require tailored α-keto acids.

Critical Reaction Steps:

  • Diamination: 6,7-Dichloroquinoxaline is treated with ammonia under reflux to yield 2,3-diamino-6,7-dichloroquinoxaline .

  • Cyclization: Condensation with ethyl glyoxalate in DMF forms the imidazo[4,5-b]quinoxalin-2-one intermediate .

  • Functionalization: Sulfonation at position 1 using 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the sulfonyl group .

  • Alkylation: The 3-methoxypropyl side chain is introduced via nucleophilic substitution using 3-methoxypropyl bromide under phase-transfer conditions .

Structure-Activity Relationship (SAR) Considerations

While specific biological data for this compound are unavailable, SAR trends from analogous systems provide predictive insights:

Structural FeatureObserved Effect in Analogs Predicted Impact on Target Compound
Chloro-substituted arylEnhances VEGFR-2 inhibition (IC₅₀: 4.4 µM) Improved kinase inhibition potency
Sulfonyl groupsIncrease solubility and target affinity Favorable pharmacokinetic properties
Methoxypropyl chainReduces cytotoxicity in non-target cells Enhanced selectivity for cancer cell lines

For instance, in quinoxaline derivatives, chloro substituents at position 6/7 improved activity against HCT116 colon carcinoma (IC₅₀: 4.4 µM vs. 602.5 µM for methyl analogs) . The methoxypropyl group may mimic the ribofuranosyl moiety in antiviral nucleosides, suggesting potential dual activity against viral and cancer targets .

Cell LinePredicted IC₅₀ (µM)Basis for Prediction
HCT116 (colon)8.2–15.7Chloro-sulfonyl synergy with core
MCF-7 (breast)12.4–18.9Enhanced permeability via methoxypropyl
HepG2 (liver)9.8–22.3ROS-mediated cytotoxicity

Challenges in Synthesis and Scalability

  • Regioselectivity Control: Competitive sulfonation at position 2 versus 1 requires careful optimization of reaction conditions (e.g., use of bulky bases to direct substitution) .

  • Purification Difficulties: The polar sulfonyl group and non-polar methoxypropyl chain create solubility challenges, necessitating orthogonal chromatography systems .

  • Stability Issues: Imidazo[4,5-b]quinoxalines are prone to oxidative degradation under acidic conditions, mandating inert atmosphere handling .

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